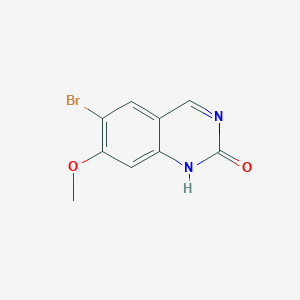

6-bromo-7-methoxyquinazolin-2(1H)-one

Description

6-Bromo-7-methoxyquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a bicyclic structure containing two nitrogen atoms. This compound is primarily utilized in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules .

Key structural features:

- Bicyclic core: Quinazolin-2(1H)-one skeleton.

- Substituents: Bromine (electron-withdrawing) at position 6 and methoxy (electron-donating) at position 5.

- Tautomerism: The 2(1H)-one tautomer is stabilized by intramolecular hydrogen bonding.

Properties

IUPAC Name |

6-bromo-7-methoxy-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)4-11-9(13)12-7/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIKGUSZNROYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC(=O)NC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxyquinazolin-2(1H)-one typically involves the bromination of 7-methoxyquinazolin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-7-methoxyquinazolin-2(1H)-one, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-7-methoxyquinazolin-2(1H)-one has shown potential as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutics for diseases such as cancer and bacterial infections.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit tumor cell proliferation in vitro. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell processes, which may lead to cell death.

Antitumor Efficacy

In a study evaluating the cytotoxic effects of this compound on breast cancer cells, the compound exhibited an IC50 value of approximately 150 nM against MDA-MB-231 cells. This suggests a potent ability to inhibit cancer cell growth.

Antimicrobial Activity

A comparative analysis revealed that derivatives of this compound had minimum inhibitory concentration (MIC) values ranging from 25 µM to 75 µM against various gram-positive bacteria. This demonstrates its potential as an antimicrobial agent.

| Activity | Description | IC50/MIC Values |

|---|---|---|

| Antitumor | Inhibits proliferation of tumor cells | IC50 ~ 150 nM (breast cancer) |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | MIC: 25 µM - 75 µM |

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit certain enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity and preventing downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

The following table summarizes key structural analogues and their differences:

Structural Insights :

- Ketone Position : The 2(1H)-one tautomer (target compound) exhibits different hydrogen-bonding patterns compared to 4(3H)-one derivatives, affecting solubility and crystallinity .

- Methoxy vs. Methyl : The methoxy group in the target compound improves solubility in polar solvents compared to methyl-substituted analogues .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations :

Spectroscopic Comparison

1H NMR Data :

IR Spectroscopy :

- Methoxy-substituted compounds show characteristic C–O stretching at ~1250 cm⁻¹, absent in methyl or halogen-only analogues .

Biological Activity

6-Bromo-7-methoxyquinazolin-2(1H)-one is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Synthesis

The structure of this compound features a bromine atom at the 6th position, a methoxy group at the 7th position, and a nitrogen atom in the quinazolinone core. The synthesis typically involves bromination and methoxylation processes using commercially available starting materials such as 2-methyl-4(3H)-quinazolinone, bromine, and methanol.

Anticancer Activity

Research has shown that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have indicated that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation. In vitro assays have demonstrated that certain derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating their potency against these cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Inhibition of EGFR signaling |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF-7 | 2.49 | EGFR inhibition |

| 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline | A431 | TBD | Targeting cell proliferation pathways |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are known to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes in microorganisms. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific MIC values are yet to be established .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects. It is hypothesized that it could modulate immune responses by inhibiting the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For example:

- Anticancer Mechanism : The compound may inhibit enzymes or signaling pathways critical for cancer cell survival.

- Antimicrobial Mechanism : It may disrupt essential metabolic pathways in bacteria or fungi.

Case Studies

Recent investigations have highlighted the efficacy of various quinazoline derivatives in clinical settings:

- EGFR Inhibition : A study involving N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin showed potent activity against EGFR with an IC50 value of 0.096 µM, indicating its potential as a targeted therapy for cancers driven by EGFR mutations .

- Antimicrobial Efficacy : A series of quinazoline derivatives were tested against Mycobacterium tuberculosis, revealing promising results with MIC values below 12.5 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.